molecular formula C12H12N2O B2419671 6-(4-Methylbenzyl)-3-pyridazinol CAS No. 339008-40-1

6-(4-Methylbenzyl)-3-pyridazinol

Cat. No. B2419671
CAS RN: 339008-40-1
M. Wt: 200.241
InChI Key: SLSAYJXDQSAVFR-UHFFFAOYSA-N
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Description

“6-(4-Methylbenzyl)-3-pyridazinol” is a complex organic compound. Based on its name, it likely contains a pyridazinol group, which is a type of nitrogen-containing heterocycle, and a methylbenzyl group, which is a benzyl group with a methyl substitution .


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For example, 4-Methoxybenzyl isocyanate has been used in the synthesis of various urea derivatives .


Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (HRMS) .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would likely be determined using various analytical techniques. For example, the boiling point, melting point, and density could be determined experimentally .

Scientific Research Applications

Chemical Synthesis and Spectroscopic Analysis

  • (Kalai et al., 2020) explored the synthesis of a novel pyridazin-3(2H)-one derivative, namely (E)-4-(4-methylbenzyl)-6-styrylpyridazin-3(2H)-one (MBSP). This study utilized spectroscopic techniques like FT-IR, NMR, UV-Vis, ESI-MS, and X-ray diffraction for chemical characterization. Additionally, DFT calculations compared the gas-phase and solid-phase structures.

Applications in Corrosion Inhibition

  • A study by (Kalai et al., 2020) investigated the corrosion inhibition performance of pyridazinone derivatives for mild steel in acidic solutions. Techniques like potentiodynamic polarization and electrochemical impedance spectroscopy were employed, revealing these compounds as mixed inhibitors affecting both cathodic hydrogen evolvement and anodic metal dissolution.

Crystal Structure and Molecular Docking Studies

  • (Kalai et al., 2021) synthesized a new pyridazinone derivative and analyzed its crystal structure. The study included spectroscopic studies, NBO, AIM, SQMFF calculations, and molecular docking, highlighting its potential reactivity and stability.

Vasorelaxant and Antiplatelet Activities

  • Research on new pyridazinone derivatives with vasorelaxant and antiplatelet activities was conducted by (Costas et al., 2010). The study identified silyl ethers and N,O-dibenzyl derivatives as the most active compounds in this category.

Thermostability Analysis

  • The thermostability of a novel pyridazinone derivative was analyzed using TGA and DTA techniques by (Daoui et al., 2021). The study provided insights into the thermal behavior and stability of the compound.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some similar compounds have shown neuroprotective and anti-inflammatory properties .

Safety and Hazards

Safety and hazards would depend on the exact structure of the compound. For example, 4-Methylbenzyl alcohol is considered hazardous by the 2012 OSHA Hazard Communication Standard and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Future research could involve further exploration of the compound’s potential uses, such as its potential neuroprotective and anti-inflammatory properties .

properties

IUPAC Name

3-[(4-methylphenyl)methyl]-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-9-2-4-10(5-3-9)8-11-6-7-12(15)14-13-11/h2-7H,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSAYJXDQSAVFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=NNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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